molecular formula C7H8O4 B1228696 (1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid CAS No. 32359-20-9

(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid

Cat. No.: B1228696
CAS No.: 32359-20-9
M. Wt: 156.14 g/mol
InChI Key: PUCYIVFXTPWJDD-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid is a cis-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid. It is a conjugate acid of a (1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate. It is an enantiomer of a (1R,6S)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid.

Scientific Research Applications

Application in Anticancer Agent Synthesis

The compound (1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid has been explored in the synthesis of compounds related to the alkaloid vindoline, a precursor to significant anticancer agents like vinblastine and vincristine. This research illustrates the compound's role in developing treatments for cancer (White & Banwell, 2016).

Synthetic Transformation into Hydroxyshikimic Acid

The compound's conversion into 6β-hydroxyshikimic acid and its derivatives has been documented. This demonstrates its versatility in synthesizing various biochemically significant molecules (Blacker et al., 1995).

Microbial Production and Transformation

A study found that microbial processes could transform benzoic acid into this compound, highlighting the biotechnological applications of this compound in producing enantiomerically pure substances (Myers et al., 2001).

Biotechnological Synthesis with Klebsiella pneumoniae

An innovative approach using recombinant Klebsiella pneumoniae showcased the production of homochiral diols related to this compound. This study emphasizes the compound's importance in the field of metabolic engineering and biotechnology (Müller et al., 1996).

Role in Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis of polyhydroxy cyclohexyl-β-amino acid derivatives, highlighting its utility in asymmetric synthesis and pharmaceutical applications (An-qi, 2007).

Properties

CAS No.

32359-20-9

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/t5-,7+/m1/s1

InChI Key

PUCYIVFXTPWJDD-VDTYLAMSSA-N

Isomeric SMILES

C1=C[C@H]([C@@](C=C1)(C(=O)O)O)O

SMILES

C1=CC(C(C=C1)(C(=O)O)O)O

Canonical SMILES

C1=CC(C(C=C1)(C(=O)O)O)O

32359-20-9

Synonyms

cyclohexadiene-1,2-diol-1-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid
Reactant of Route 2
(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid
Reactant of Route 3
(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid
Reactant of Route 4
(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid
Reactant of Route 5
(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid
Reactant of Route 6
(1S,6R)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid

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